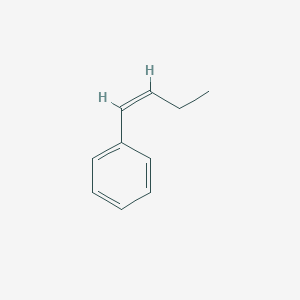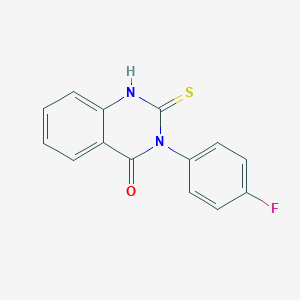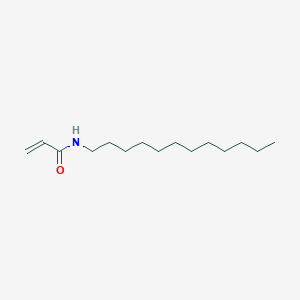
N-十二烷基丙烯酰胺
描述
N-Dodecylacrylamide (C15H29NO) is a compound with a molecular weight of 239.40 g/mol . It is also known by other names such as N-dodecylprop-2-enamide and 2-Propenamide, N-dodecyl- . It appears as a white to pale cream or pale yellow powder or crystalline powder or crystals .
Molecular Structure Analysis
The molecular structure of N-Dodecylacrylamide is characterized by a long alkyl chain attached to an acrylamide group . The compound has a complex structure with a high degree of rotational freedom due to the presence of 12 rotatable bonds . A study has reported the formation of highly ordered lamellar structures of poly(N-dodecylacrylamide) during humid annealing .
Chemical Reactions Analysis
The chemical reactions involving N-Dodecylacrylamide are not explicitly mentioned in the available literature .
Physical And Chemical Properties Analysis
N-Dodecylacrylamide has a density of 0.9±0.1 g/cm³. It has a boiling point of 374.3±15.0 °C at 760 mmHg. The vapour pressure is 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 62.2±3.0 kJ/mol and the flash point is 229.7±5.3 °C. The index of refraction is 1.453. The molar refractivity is 74.9±0.3 cm³. It has 2 hydrogen bond acceptors and 1 hydrogen bond donor. The polar surface area is 29 Ų. The polarizability is 29.7±0.5 10^-24 cm³. The surface tension is 30.4±3.0 dyne/cm and the molar volume is 277.2±3.0 cm³ .
科学研究应用
1. Formation of Highly Ordered Lamellar Structures Poly(N-dodecylacrylamide) (pDDA), a polymer of N-Dodecylacrylamide, can form a well-ordered lamellar structure when annealed in humid conditions . This structure is formed due to the crystallized part of the dodecyl side chain in nanodomains melting at -28.5 °C . This property makes it useful in materials science and nanotechnology.
Dependence on Molecular Weight
The formation of highly ordered lamellar structures of pDDA during humid annealing also depends on the molecular weight of the polymer . Polymers with a higher molecular weight show more disordered alkyl side chains and main chains in the lamellar film . This property can be exploited in the design of self-assembled structures from amorphous homopolymers .
Use in Spin Coating
Thin films of pDDA can be prepared by spin coating . These films are composed of randomly oriented lamellar domains . This makes N-Dodecylacrylamide useful in the fabrication of thin film devices.
Use in X-Ray Diffraction Studies
The lamellar structures formed by pDDA can be studied using X-ray diffraction . This makes N-Dodecylacrylamide useful in structural studies of polymers.
Use in Differential Scanning Calorimetry
The properties of pDDA, such as the melting point of the crystallized part of the dodecyl side chain, can be studied using differential scanning calorimetry . This makes N-Dodecylacrylamide useful in thermal analysis of polymers.
6. Use in Fourier Transform Infrared Measurements The alignment of the dodecyl side chains in the lamellar structures formed by pDDA can be studied using Fourier transform infrared measurements . This makes N-Dodecylacrylamide useful in the study of polymer structures.
作用机制
Target of Action
N-Dodecylacrylamide (pDDA) is a unique compound that primarily targets the formation of highly ordered lamellar structures . The compound’s primary role is to induce the formation of these structures, which are crucial in various applications, particularly in the field of polymer science .
Mode of Action
The compound interacts with its targets by inducing the formation of well-ordered lamellar structures through a process known as humid annealing . This process involves the crystallized part of the dodecyl side chain in nanodomains melting at −28.5 °C and a glass transition temperature of 73.6 °C . This interaction results in changes in the physical properties of the compound, making it an amorphous polymer at room temperature (20 °C) .
Biochemical Pathways
The primary biochemical pathway affected by N-Dodecylacrylamide is the formation of lamellar structures. The compound induces the formation of these structures by interacting with the dodecyl side chains and main chains, which contain water-adsorbed amide groups . The segregation between these chains is the driving force for the observed structural changes .
Pharmacokinetics
It’s known that the compound’s properties, such as its low solubility and high viscosity , can impact its bioavailability.
Result of Action
The result of N-Dodecylacrylamide’s action is the formation of well-ordered lamellar structures. These structures are formed when the compound is annealed under 98% relative humidity at 60 °C for 24 hours . The lamellar spacing is determined to be 3.25 nm from the Bragg peak . Fourier transform infrared measurements of lamellar structured films show that the dodecyl side chains are aligned perpendicular to the lamellar plane .
Action Environment
The action of N-Dodecylacrylamide is influenced by environmental factors such as temperature and humidity. For instance, the compound forms well-ordered lamellar structures when annealed under 98% relative humidity at 60 °C . This suggests that the compound’s action, efficacy, and stability are highly dependent on the environmental conditions.
安全和危害
属性
IUPAC Name |
N-dodecylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)4-2/h4H,2-3,5-14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPVIMDDIXCFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33827-81-5 | |
| Record name | 2-Propenamide, N-dodecyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33827-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50164580 | |
| Record name | N-Dodecylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Dodecylacrylamide | |
CAS RN |
1506-53-2 | |
| Record name | N-Dodecyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Dodecylacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Dodecylacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-dodecylacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Dodecylacrylamide?
A1: The molecular formula of N-Dodecylacrylamide is C15H29NO, and its molecular weight is 251.40 g/mol.
Q2: What spectroscopic data is available for N-Dodecylacrylamide?
A2: Infrared (FTIR) spectroscopy is commonly employed to characterize DDA-containing polymers. FTIR analysis can identify characteristic peaks associated with amide groups (N-H and C=O stretching vibrations) and alkyl chains (C-H stretching and bending vibrations). []
Q3: How does the alkyl chain length in poly(N-alkylacrylamide)s affect their surface activity?
A3: Increasing the alkyl chain length, like in DDA, enhances surface activity in poly(N-alkylacrylamide)s. This translates to a greater ability to lower surface tension and adsorb onto surfaces like polystyrene latex particles. []
Q4: How stable are DDA-based Langmuir-Blodgett (LB) films?
A4: DDA forms robust LB films due to strong hydrogen bonding between amide groups in the polymer backbone. These films demonstrate high stability, even withstanding multiple depositions and remaining intact upon peeling from substrates. [, ]
Q5: How does the presence of N-Dodecylacrylamide in copolymers affect their rheological properties?
A5: Incorporating DDA into copolymers, such as polyacrylamide, significantly enhances their rheological properties, including viscosity and viscoelasticity, particularly under harsh conditions like high salinity and temperature. This is attributed to the hydrophobic associations formed by the dodecyl side chains. [, , , ]
Q6: What are the potential applications of N-Dodecylacrylamide in Enhanced Oil Recovery (EOR)?
A6: DDA-containing associating polymers are investigated for EOR due to their enhanced viscosity and resistance to harsh reservoir conditions. They can improve the mobility ratio during polymer flooding, leading to more efficient oil displacement. [, ]
Q7: Can N-Dodecylacrylamide be used to create functional surfaces?
A7: Yes, DDA LB films can be functionalized with various moieties for specific applications. For example, incorporating reactive groups like terminal amino groups allows for further chemical modification and the creation of pH sensors. []
Q8: How is N-Dodecylacrylamide used in drug delivery research?
A8: Amphiphilic copolymers containing DDA can form nanoparticles that encapsulate hydrophobic drugs. Research shows these nanoparticles have potential as drug carriers, demonstrating the ability to encapsulate and release drugs like griseofulvin. []
Q9: What is the role of N-Dodecylacrylamide in creating electrochemical transistors?
A9: DDA, when combined with conductive polymers like poly(3-hexylthiophene) in LB films, acts as a matrix for organizing the conductive polymer. This results in well-defined layered structures suitable for fabricating electrochemical transistors with promising performance characteristics. [, ]
Q10: How does N-Dodecylacrylamide contribute to the development of oxygen sensors?
A10: DDA, when copolymerized with oxygen-sensitive molecules like platinum porphyrins, enables the creation of porous, superhydrophobic films. These films allow oxygen to permeate from the surrounding environment, facilitating its detection via changes in the luminescence of the incorporated sensor molecules. []
Q11: What types of nanostructures can be formed using N-Dodecylacrylamide-based block copolymers?
A11: DDA-based block copolymers, like those with poly(ethylene glycol), can self-assemble into various nanostructures, including nanodots, nanocylinders, and lamellar structures, depending on factors like annealing conditions and block copolymer composition. [, , ]
Q12: How does humid annealing affect the structure of poly(N-Dodecylacrylamide) films?
A12: Humid annealing induces highly ordered lamellar structures in poly(N-Dodecylacrylamide) films. This ordering arises from the segregation of alkyl side chains and the water-adsorbed main chain, driven by the hydrophobic effect. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





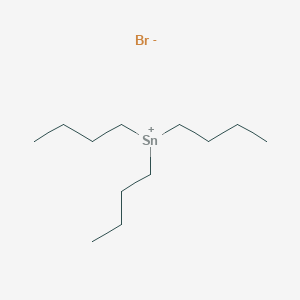
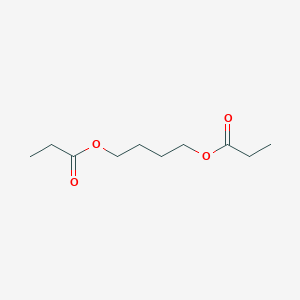
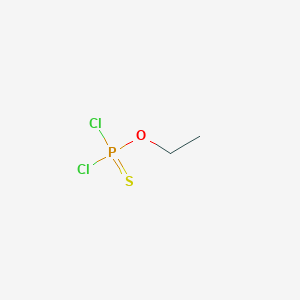
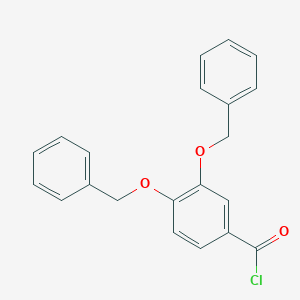
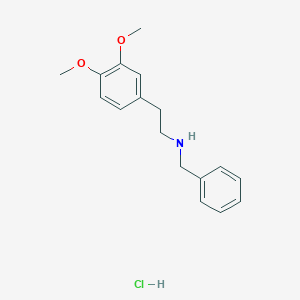
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)
